molecular formula C11H17NO3 B14450654 N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide CAS No. 77413-80-0

N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide

Cat. No.: B14450654
CAS No.: 77413-80-0
M. Wt: 211.26 g/mol
InChI Key: BSHFOKDJFBLSHE-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide: is an organic compound that features both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide likely involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting a suitable amine with a carboxylic acid or its derivative (e.g., an acid chloride).

    Esterification: The hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkene group.

    Reduction: The amide and ester groups can be reduced under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) for alkene oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) for reducing amides and esters.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) for ester hydrolysis.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary alcohols or amines.

    Substitution: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Pharmaceuticals: Potential use as a drug precursor or active pharmaceutical ingredient.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Materials Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The ester and amide groups can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

    N-(Acetyloxy)-N-(prop-2-en-1-yl)hexanamide: Similar structure but lacks the alkene group.

    N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-5-enamide: Similar structure with a shorter carbon chain.

Uniqueness:

  • The presence of both ester and amide groups in N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide makes it unique in terms of reactivity and potential applications.
  • The alkene group adds another dimension to its chemical behavior, allowing for additional types of reactions.

Properties

CAS No.

77413-80-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

[hex-5-enoyl(prop-2-enyl)amino] acetate

InChI

InChI=1S/C11H17NO3/c1-4-6-7-8-11(14)12(9-5-2)15-10(3)13/h4-5H,1-2,6-9H2,3H3

InChI Key

BSHFOKDJFBLSHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC=C)C(=O)CCCC=C

Origin of Product

United States

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